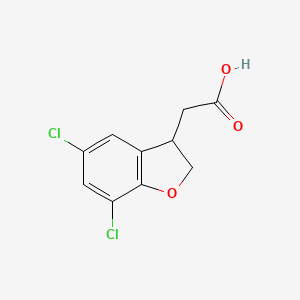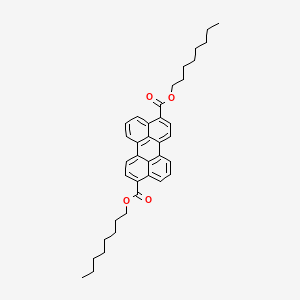![molecular formula C20H18N2O5 B12282253 L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- CAS No. 70601-16-0](/img/structure/B12282253.png)
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is a complex organic compound with a unique structure that includes multiple bonds, aromatic rings, and functional groups. This compound is derived from L-Tryptophan, an essential amino acid, and is modified with formyl and phenylmethoxycarbonyl groups, which contribute to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include formic acid, phenylmethoxycarbonyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings and functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones .
Applications De Recherche Scientifique
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-
- L-Tryptophan, 1-formyl-N-methyl-N-[(phenylmethoxy)carbonyl]-
- Other derivatives of L-Tryptophan with different protective groups .
Uniqueness
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific combination of formyl and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
70601-16-0 |
|---|---|
Formule moléculaire |
C20H18N2O5 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-3-(1-formylindol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-13-22-11-15(16-8-4-5-9-18(16)22)10-17(19(24)25)21-20(26)27-12-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H,21,26)(H,24,25)/t17-/m0/s1 |
Clé InChI |
ZQOPGWMBWKWWGH-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)
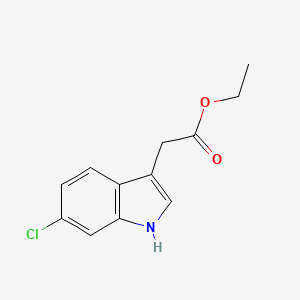
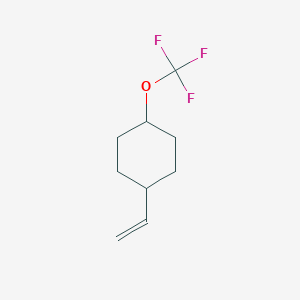
![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
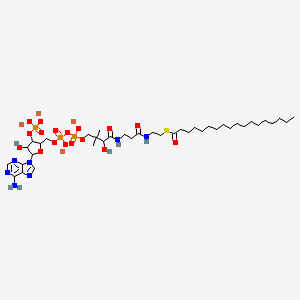
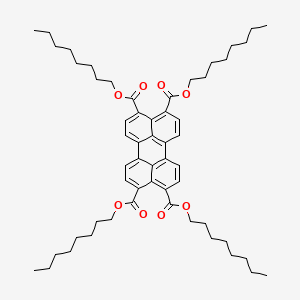
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
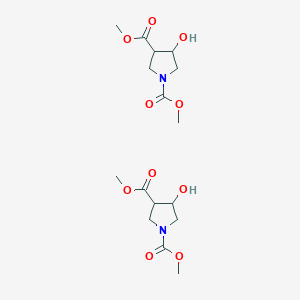
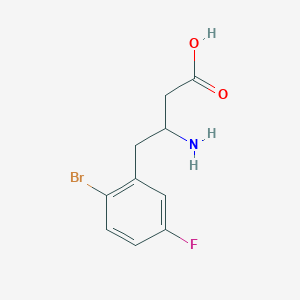
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
